1-(4-甲基苄基)-1H-吲哚-6-甲醛

描述

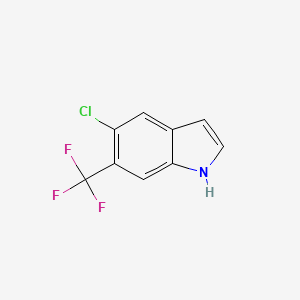

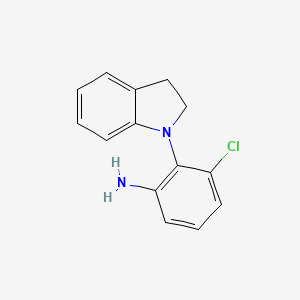

The compound 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde is a derivative of indole, which is a fundamental scaffold in medicinal chemistry. Indole derivatives are known for their diverse biological activities and are present in many natural products and pharmaceuticals. Although the provided papers do not directly discuss 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde, they provide insights into similar compounds that can help infer properties and reactivity patterns.

Synthesis Analysis

The synthesis of indole derivatives typically involves the functionalization of the indole core. In the case of the related compound 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, the synthesis was achieved by reacting indole-3-carbaldehyde with 4-methoxybenzyl chloride followed by recrystallization from ethanol . This suggests that a similar synthetic route could be employed for 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde, using 4-methylbenzyl chloride and indole-6-carbaldehyde as starting materials.

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the dihedral angle between the indole and the attached phenyl ring. For the compound 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde, this angle is 70.18° . This angle is crucial as it can influence the molecular packing and, consequently, the compound's physical properties and reactivity.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, particularly nucleophilic substitutions. The compound 1-Methoxy-6-nitroindole-3-carbaldehyde serves as a versatile electrophile in reactions with different nucleophiles to yield 2,3,6-trisubstituted indoles . This indicates that the 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde could also participate in nucleophilic substitution reactions, potentially at different positions due to the presence of the 4-methylbenzyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives like 1-(4-Methylbenzyl)-1H-indole-6-carbaldehyde can be deduced from related compounds. The crystal packing of 1-(4-Methoxybenzyl)-1H-indole-3-carbaldehyde is stabilized by van der Waals forces , which is a common feature in organic crystalline materials. The presence of substituents such as the 4-methylbenzyl group can affect the compound's melting point, solubility, and overall stability.

科学研究应用

合成与结构分析

吲哚衍生物,类似于 1-(4-甲基苄基)-1H-吲哚-6-甲醛,通过涉及吲哚甲醛和各种取代基的反应合成。例如,Sonar 等人对 1-(4-叔丁基苄基)-1H-吲哚-3-甲醛和 1-(4-甲氧基苄基)-1H-吲哚-3-甲醛等化合物进行的研究说明了此类化合物的合成和晶体学分析,突出了它们的平面吲哚环系统和与取代苯环形成的二面角(Sonar, Parkin, & Crooks, 2006), (Sonar, Parkin, & Crooks, 2006)。这些结构见解对于理解吲哚衍生物在各个领域的反应性和潜在应用至关重要。

催化和合成应用

吲哚衍生物在复杂有机分子的合成中作为关键中间体。例如,Kraus 和 Guo 讨论的由氨基苄基鏻盐合成 2,3-二取代吲哚的灵活合成展示了吲哚衍生物在构建生物学相关化合物中的用途(Kraus & Guo, 2009)。类似地,Singh 等人合成的具有吲哚核的钯环展示了吲哚衍生物在催化中的应用,为铃木-宫浦偶联和烯丙基化反应提供了有效的催化剂(Singh, Saleem, Pal, & Singh, 2017)。

药物化学和药物设计

吲哚衍生物以其生物活性而闻名,并且在药物设计中充当关键支架。例如,Li 等人报道的涉及吲哚甲醛的 N-杂环卡宾 (NHC) 催化反应突出了三环吡咯并[1,2-a]吲哚的合成,这可能对药物化学产生影响(Li, Du, Ren, & Wang, 2011)。此外,Carrasco 等人合成的吲哚-3-甲醛半卡巴肼衍生物及其表征显示出潜在的抗菌活性,强调了吲哚衍生物在开发新疗法中的重要性(Carrasco, Hernández, Chupayo, Álvarez, Oramas-Royo, Spodine, Tamariz-Angeles, Olivera-Gonzales, & Dávalos, 2020)。

作用机制

Target of Action

Similar compounds like 4-(2-thienyl)-1-(4-methylbenzyl)-1h-imidazole have been found to target enoyl-[acyl-carrier-protein] reductase [nadh] fabi in escherichia coli .

Mode of Action

Benzylic compounds typically undergo reactions at the benzylic position, which is particularly reactive . These reactions can occur via SN1 or SN2 pathways, depending on the halide .

Biochemical Pathways

Benzylic compounds are known to undergo oxidation at the benzylic position, resulting in the formation of a one-carbon carboxyl group . This process is known as benzylic oxidation or side-chain oxidation .

Pharmacokinetics

Similar compounds like 14-(3-methylbenzyl)matrine and 14-(4-methylbenzyl)matrine have been studied in rat plasma using liquid chromatography-tandem mass spectrometry .

Result of Action

Similar compounds like methylbenzylpiperazine (mbzp) have been found to have stimulant effects, although these effects are slightly weaker than those of benzylpiperazine (bzp) .

安全和危害

未来方向

属性

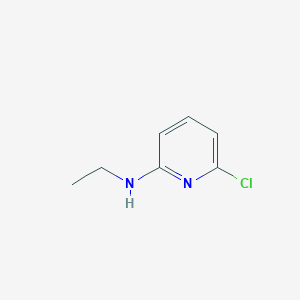

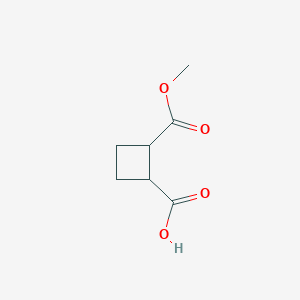

IUPAC Name |

1-[(4-methylphenyl)methyl]indole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-13-2-4-14(5-3-13)11-18-9-8-16-7-6-15(12-19)10-17(16)18/h2-10,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAMDPYAYPGSDBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589405 | |

| Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methylbenzyl)-1H-indole-6-carbaldehyde | |

CAS RN |

192997-34-5 | |

| Record name | 1-[(4-Methylphenyl)methyl]-1H-indole-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3022129.png)

![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B3022131.png)